molecular formula C9H7ClFNO3S B13452658 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B13452658
M. Wt: 263.67 g/mol
InChI Key: KVILFPVUJQSCLW-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 8th position, a ketone group at the 2nd position, and a sulfonyl chloride group at the 6th position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst . The resulting product is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C9H7ClFNO3S

Molecular Weight

263.67 g/mol

IUPAC Name

8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride

InChI

InChI=1S/C9H7ClFNO3S/c10-16(14,15)6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)

InChI Key

KVILFPVUJQSCLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2F)S(=O)(=O)Cl

Origin of Product

United States

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